Benzyltrimethylammoniumbromid

Übersicht

Beschreibung

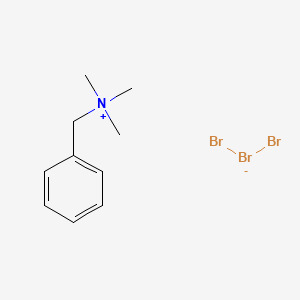

Benzyltrimethylammonium tribromide is a quaternary ammonium compound with the chemical formula C10H16Br3N. It is known for its role as a brominating agent and a mild oxidizing agent for various functional groups. This compound appears as a yellow to orange crystalline powder and is sensitive to light and moisture .

Wissenschaftliche Forschungsanwendungen

Benzyltrimethylammonium tribromide has a wide range of applications in scientific research:

Chemistry: Used as a brominating and oxidizing agent in organic synthesis.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Utilized in the preparation of pharmaceutical intermediates.

Industry: Applied in the production of fine chemicals and specialty chemicals

Wirkmechanismus

Target of Action

Benzyltrimethylammonium tribromide, also known as BTMABr3 or Benzyl trimethyl ammonium tribromide, is a chemical compound with the formula C10H16Br3N It is known to act on organic compounds, particularly aromatic compounds, facilitating their bromination .

Mode of Action

It is known to act as a brominating agent . It facilitates the addition of bromine atoms to organic compounds, particularly aromatic compounds .

Biochemical Pathways

It is known to be involved in the bromination reactions of organic compounds . The bromination process can lead to significant changes in the properties of the target compounds, affecting their reactivity, polarity, and other characteristics .

Result of Action

The primary result of the action of Benzyltrimethylammonium tribromide is the bromination of target organic compounds . This can lead to significant changes in the properties of these compounds, including their reactivity, polarity, and other characteristics .

Biochemische Analyse

Biochemical Properties

Benzyl trimethyl ammonium tribromide plays a crucial role in biochemical reactions, primarily as a brominating and oxidizing agent. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it can oxidize primary and secondary alcohols to their corresponding carbonyl compounds, which can then interact with enzymes involved in metabolic pathways . The nature of these interactions often involves the transfer of bromine atoms to the target molecules, leading to the formation of brominated products.

Cellular Effects

Benzyl trimethyl ammonium tribromide affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the bromination of cellular proteins can affect their function and stability, leading to changes in cell signaling pathways . Additionally, the oxidation of cellular metabolites by benzyl trimethyl ammonium tribromide can impact cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of benzyl trimethyl ammonium tribromide involves its ability to act as a brominating and oxidizing agent. At the molecular level, it binds to target biomolecules and transfers bromine atoms, leading to the formation of brominated products . This can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, benzyl trimethyl ammonium tribromide can induce changes in gene expression by modifying DNA or histone proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzyl trimethyl ammonium tribromide can change over time. The compound is known to be light-sensitive and hygroscopic, which can affect its stability and degradation . Long-term exposure to benzyl trimethyl ammonium tribromide can lead to cumulative effects on cellular function, including potential alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of benzyl trimethyl ammonium tribromide vary with different dosages in animal models. At low doses, it may act as a mild oxidizing agent with minimal adverse effects. At high doses, it can exhibit toxic effects, including skin and eye irritation . Threshold effects observed in studies indicate that the compound’s impact on cellular function and metabolism is dose-dependent.

Metabolic Pathways

Benzyl trimethyl ammonium tribromide is involved in various metabolic pathways, primarily through its role as an oxidizing agent. It interacts with enzymes such as alcohol dehydrogenases and oxidases, leading to the oxidation of alcohols and other metabolites . These interactions can affect metabolic flux and alter metabolite levels within cells.

Transport and Distribution

Within cells and tissues, benzyl trimethyl ammonium tribromide is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can be influenced by its chemical properties, such as its hygroscopic nature . The compound’s distribution within cells can affect its activity and function.

Subcellular Localization

The subcellular localization of benzyl trimethyl ammonium tribromide is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function . The compound’s activity and function can be modulated by its localization within different subcellular compartments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzyltrimethylammonium tribromide can be synthesized by reacting benzyl trimethyl ammonium chloride with sodium hypobromite and hydrogen bromide. The reaction typically involves dissolving benzyl trimethyl ammonium chloride and sodium hypobromite in a mixture of water and dichloromethane. Hydrogen bromide is then added slowly under ice bath cooling and stirring conditions. The organic layer is separated, dried with anhydrous magnesium sulfate, and the solvent is evaporated to obtain the product .

Industrial Production Methods

Industrial production methods for benzyl trimethyl ammonium tribromide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically recrystallized from a suitable solvent to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyltrimethylammonium tribromide undergoes several types of chemical reactions, including:

Bromination: It acts as a brominating agent for aromatic compounds.

Oxidation: It functions as a mild oxidizing agent for various functional groups.

Common Reagents and Conditions

Bromination: Typically involves aromatic compounds and benzyl trimethyl ammonium tribromide in an organic solvent.

Major Products Formed

Bromination: Produces brominated aromatic compounds.

Oxidation: Yields oxidized products such as aldehydes, ketones, or carboxylic acids depending on the substrate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenyl trimethyl ammonium tribromide: Another quaternary ammonium tribromide compound with similar brominating and oxidizing properties.

Benzyl trimethyl ammonium bromide: A related compound that can be used as a starting material for the synthesis of benzyl trimethyl ammonium tribromide.

Uniqueness

Benzyltrimethylammonium tribromide is unique due to its specific combination of brominating and mild oxidizing properties, making it a versatile reagent in organic synthesis. Its ability to act under mild conditions and its stability as a crystalline powder further enhance its utility in various applications .

Biologische Aktivität

Benzyltrimethylammonium tribromide (BTMA-Br₃) is a quaternary ammonium compound that serves as a versatile reagent in organic synthesis, particularly in bromination and oxidation reactions. Its structure consists of a benzyl group attached to a trimethylammonium moiety, with three bromine atoms contributing to its reactivity. This article reviews the biological activity of BTMA-Br₃, including its applications in synthetic chemistry, potential toxicity, and biological effects.

- Molecular Formula : C₁₀H₁₆Br₃N

- Molecular Weight : 389.95 g/mol

- Melting Point : 99-101 °C

- CAS Number : 111865-47-5

Applications in Organic Synthesis

BTMA-Br₃ is primarily utilized for:

- Bromination Reactions : Efficiently brominates alkenes and other substrates in aprotic solvents, providing an alternative to elemental bromine, which is highly toxic and corrosive .

- Oxidation Reactions : Converts sulfides to sulfoxides and facilitates the oxidation of aldehydes, diols, and alcohols .

- Synthesis of Heterocycles : It has been employed in the one-pot synthesis of 2-aminobenzothiazoles from aryl thioureas .

Toxicity Studies

Research on the toxicity of benzyltrimethylammonium compounds reveals significant insights into their biological effects. The National Toxicology Program conducted studies on benzyltrimethylammonium chloride (BTMAC), closely related to BTMA-Br₃. Key findings include:

- Acute Toxicity : In rodent models, high doses (≥125 mg/kg) resulted in mortality and clinical signs such as abnormal breathing and ataxia .

- Chronic Exposure : Long-term studies indicated minimal effects on body weight but noted cholinergic symptoms at non-lethal doses .

- Genotoxicity : BTMAC was not mutagenic in bacterial assays but caused an increase in micronucleated erythrocytes in mice after prolonged exposure .

Mechanistic Insights

The biological mechanisms by which BTMA-Br₃ exerts its effects include:

- Cholinergic Activity : Similar to other quaternary ammonium compounds, BTMA-Br₃ may interact with acetylcholine receptors, potentially leading to neuromuscular blockade or altered neurotransmission .

- Oxidative Stress : The oxidative properties of BTMA-Br₃ can lead to the generation of reactive oxygen species (ROS), which may contribute to cellular damage or apoptosis under certain conditions .

Case Study 1: Oxidation of Benzyl Alcohol

A study demonstrated that BTMA-Br₃ could oxidize benzyl alcohol through a mechanism involving synchronous cleavage of C–H and O–H bonds. This reaction showcases its utility as an oxidizing agent in organic chemistry .

Case Study 2: Antimicrobial Activity

BTMA-Br₃ has been investigated for its potential antimicrobial properties against various pathogens. Preliminary results suggest effectiveness against bacterial strains, indicating its potential application in developing new antimicrobial agents .

Summary of Findings

| Property/Study | Results/Observations |

|---|---|

| Acute Toxicity | Significant mortality at high doses (≥125 mg/kg) |

| Chronic Toxicity | Minimal body weight impact; cholinergic effects noted |

| Genotoxicity | Not mutagenic; increased micronuclei in erythrocytes |

| Oxidative Mechanism | Generates ROS; potential for cellular damage |

| Antimicrobial Activity | Effective against certain bacterial strains |

Eigenschaften

InChI |

InChI=1S/C10H16N.Br3/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQESKQAHRXOSMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.Br[Br-]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111865-47-5 | |

| Record name | Benzyltrimethylammonium Tribromide [Brominating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of Benzyl trimethyl ammonium tribromide in the provided research?

A1: In the provided research, Benzyl trimethyl ammonium tribromide (BTMATB) is used as an additive in the preparation of specialized coatings. While the exact role of BTMATB is not explicitly stated, its inclusion suggests it likely influences the coating's properties during preparation or final application. [, ] Further research is needed to elucidate its specific function, such as influencing polymerization, acting as a surfactant, or modifying the final film's properties.

Q2: Are there any alternative compounds to BTMATB in similar applications?

A2: While the provided abstracts don't mention specific alternatives to BTMATB, similar quaternary ammonium compounds are often used in coating formulations. These alternatives could include variations in the alkyl chain length or the counterion (e.g., chloride instead of bromide). [, ] The choice of alternative would depend on the desired properties of the final coating and its application. For example, different quaternary ammonium compounds may influence the coating's viscosity, drying time, or surface properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.